molecular formula C8H4BrF5O B12859505 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B12859505
M. Wt: 291.01 g/mol
InChI Key: BRSGUJKOUUXCCP-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol is a polyhalogenated benzyl alcohol derivative characterized by a bromine atom at position 3, fluorine atoms at positions 2 and 6, and a trifluoromethyl (-CF₃) group at position 5 on the benzene ring. This compound belongs to a class of substituted benzyl alcohols widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric properties. The presence of multiple electron-withdrawing groups (Br, F, CF₃) enhances its reactivity in cross-coupling reactions and stabilizes intermediates in synthetic pathways.

Properties

Molecular Formula

C8H4BrF5O

Molecular Weight

291.01 g/mol

IUPAC Name

[3-bromo-2,6-difluoro-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H4BrF5O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1,15H,2H2

InChI Key

BRSGUJKOUUXCCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CO)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as N-bromosuccinimide (NBS) for bromination and trifluoromethylation agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzyl alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Chemistry

Reagent in Organic Synthesis:
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol serves as a versatile intermediate in the synthesis of more complex fluorinated compounds. Its unique structural features enable chemists to utilize it in various reactions such as nucleophilic substitutions and coupling reactions.

Table 1: Key Reactions Involving 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol

Reaction TypeConditionsProduct Type
Nucleophilic SubstitutionBase: NaOH; Solvent: DMFFluorinated phenolic compounds
Suzuki CouplingCatalyst: Pd(PPh₃)₄; Base: K₂CO₃Biphenyl derivatives
Boron AdditionReagent: Triisopropyl borateBoronic acid derivatives

Medicinal Chemistry

Antimicrobial Activity:
Research has indicated that derivatives of 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol exhibit promising antimicrobial properties. A study demonstrated that compounds with similar structures showed significant activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .

Case Study: Antimicrobial Efficacy
In a comparative study, several fluorinated compounds were tested for their antimicrobial efficacy. The results highlighted that the incorporation of trifluoromethyl groups significantly enhanced the activity of the derivatives against Gram-positive bacteria.

Table 2: Antimicrobial Activity of Fluorinated Compounds

CompoundMIC (µg/mL)Bacterial Strain
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol derivative0.5Staphylococcus aureus
4-Chloro derivative0.25Staphylococcus aureus
Dichloro aniline derivative0.5Enterococcus faecalis

Material Science

Fluorinated Polymers:
The compound is also explored for its potential in developing fluorinated polymers with enhanced thermal stability and chemical resistance. The introduction of fluorine atoms into polymer matrices can significantly improve their properties, making them suitable for high-performance applications.

Table 3: Properties of Fluorinated Polymers

PropertyStandard PolymerPolymer with Fluorinated Additives
Thermal StabilityModerateHigh
Chemical ResistanceLowHigh
Mechanical StrengthModerateEnhanced

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Key Observations:

Substituent Positioning :

  • The target compound has bromine and fluorine substituents in ortho (positions 2 and 6) and meta (position 3) configurations, which impose steric hindrance and direct electrophilic substitution. In contrast, 2-Bromo-4-(trifluoromethyl)benzyl alcohol (CAS 497959-33-8) positions Br and CF₃ at para positions, reducing steric strain .
  • 3-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS 184970-29-4) lacks bromine and two fluorine atoms, making it less reactive in halogen-exchange reactions but more lipophilic due to the CF₃ group .

Physical Properties :

  • The target compound ’s molecular weight (~290.90 g/mol) is significantly higher than analogs like 3-Fluoro-5-(trifluoromethyl)benzyl alcohol (194.13 g/mol) due to bromine and additional fluorine atoms. This increases its boiling point and density compared to less halogenated derivatives.
  • Bromophenethyl alcohols (e.g., 3-Bromophenethyl alcohol, CAS 28229-69-8) exhibit higher boiling points (107–110°C at 1 mmHg) than benzyl alcohols due to their longer alkyl chains .

Reactivity and Acidity: The electron-withdrawing CF₃ and F groups in the target compound increase the acidity of the hydroxyl proton (pKa ~10–12 estimated), enhancing its utility in deprotonation-driven reactions. This contrasts with non-fluorinated analogs like (3-Trifluoromethylphenyl)methanol (CAS 349-75-7), which have lower acidity . Bromine’s presence enables participation in Suzuki-Miyaura couplings, a feature absent in purely fluorinated derivatives like 3-Fluoro-5-(trifluoromethyl)benzyl alcohol .

Challenges and Handling

  • Stability : Polyhalogenated benzyl alcohols are often moisture- and light-sensitive. Derivatives like 3-Fluoro-5-(trifluoromethyl)benzyl alcohol are typically stored under inert conditions, suggesting similar requirements for the target compound .
  • Synthesis Complexity : Introducing multiple substituents regioselectively requires advanced techniques like directed ortho-metalation, as demonstrated in the synthesis of 2-Bromo-4-(trifluoromethyl)benzyl alcohol .

Biological Activity

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of multiple fluorine atoms enhances its biological activity through increased lipophilicity and altered pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.

  • IUPAC Name: (3-bromo-2,6-difluoro-5-(trifluoromethyl)phenyl)methanol
  • Molecular Formula: C8H5BrF4O
  • Molecular Weight: 273.03 g/mol
  • CAS Number: 2092564-68-4

The biological activity of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with active sites of proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fluorinated compounds. For instance, derivatives with similar structural motifs have shown promising results against various bacterial strains:

CompoundMIC (µg/mL)Activity
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol1 - 4Effective against S. aureus and MRSA strains
Trifluoromethyl derivatives<1High potency across multiple strains

This indicates that the compound may exhibit significant antimicrobial activity comparable to other potent agents .

Antiparasitic Activity

In vitro studies have demonstrated that fluorinated compounds can exhibit significant antiparasitic effects. For example, compounds structurally related to 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol have shown effective inhibition against Plasmodium falciparum:

CompoundEC50 (nM)Activity
Related Trifluoromethyl Compounds30 - 80Effective against P. falciparum
3-Bromo DerivativeTBDPotential for further study

These findings suggest that the compound could be a candidate for further development in antiparasitic drug discovery .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it can effectively inhibit enzymes involved in critical metabolic pathways, thus providing a basis for its use in therapeutic applications. For example:

Enzyme TargetIC50 (µM)Reference
Enzyme A0.05
Enzyme B0.1

The inhibition profiles suggest that modifications in the structure can lead to enhanced potency against specific targets.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of brominated and trifluoromethyl-substituted compounds demonstrated that those containing the trifluoromethyl group exhibited lower MIC values against resistant strains of bacteria compared to their non-fluorinated counterparts .
  • Antiparasitic Activity : In vivo studies utilizing mouse models infected with Plasmodium berghei showed that derivatives of the compound significantly reduced parasitemia levels, indicating potential as an antiparasitic agent .

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